2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
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Description
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25ClN4O2S and its molecular weight is 481.01. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
Studies on pharmacokinetics and metabolism are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted in the body. For example, research on acetaminophen metabolism in humans has revealed various metabolites through high-resolution liquid chromatography, providing insights into the drug's metabolic pathways and potential implications for human biomonitoring (Mrochek et al., 1974; David et al., 2020). Such studies can inform the development of analytical methods for detecting and quantifying the compound and its metabolites, which is critical for both therapeutic monitoring and toxicological assessments.
Toxicology and Safety Profiles
Toxicological evaluations, including studies on potential nephrotoxicity or hepatotoxicity, help determine the safety profiles of chemical compounds. Investigations on the nephrotoxicity of certain drugs, for instance, have utilized markers like alanine-amino-peptidase in urine to assess kidney damage, illustrating methodologies for evaluating organ-specific toxicity (Mondorf Aw, 1979). These studies are essential for identifying potential adverse effects and determining safety margins, which are critical for the development of new drugs or chemicals.
Mechanistic Studies
Understanding the mechanism of action is fundamental for elucidating how a compound exerts its effects at the molecular level. For example, studies on paracetamol have explored its interactions with enzyme families like cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), highlighting the compound's complex interplay with various biological pathways and its potential to produce reactive oxygen species (Trettin et al., 2014). Such mechanistic insights are invaluable for predicting the biological activities of new compounds and guiding the design of molecules with desired therapeutic profiles.
Environmental and Public Health Research
Compounds that are widely used or have the potential for environmental release may also be the subject of environmental health research. Studies assessing the exposure of populations to various compounds and their potential health impacts, such as those on oxidative stress and inflammation, provide critical data for public health assessments and regulatory decisions (Watkins et al., 2015). This research area emphasizes the importance of monitoring and managing chemical exposures to protect public health.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2S/c1-3-4-12-30-24(32)23-22(19(14-27-23)17-8-6-5-7-9-17)29-25(30)33-15-21(31)28-20-13-18(26)11-10-16(20)2/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENDXVYIMCQBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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